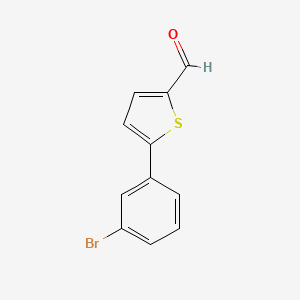

5-(3-溴苯基)噻吩-2-甲醛

描述

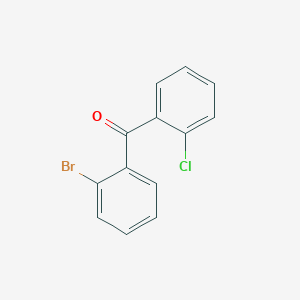

The compound "5-(3-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in materials science, including organic electronics and photovoltaics due to their conjugated systems and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create a related compound, "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde," utilizing a chemo- and regioselective Br/Li exchange reaction, which is a multi-step process with an overall yield of 33% . Similarly, the preparation of "5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" involves the formation of hydrogen bonds, which could be a relevant technique in the synthesis of bromophenyl thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of "5-(3-Bromophenyl)thiophene-2-carbaldehyde."

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, "5-Chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes" were prepared using the Sommelet and Krohnke reactions and were shown to participate in the Doebner reaction with malonic acid . Photochemical synthesis is another reaction pathway, as demonstrated by the conversion of halogenothiophenes into phenyl derivatives upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary significantly. Photophysical studies of a related compound showed variations in extinction coefficients and quantum yields in different solvents, indicating solvent-dependent properties . The synthesis of "1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene" revealed its UV-vis absorption and photoluminescence properties, which are important for applications in optoelectronic devices .

科学研究应用

光物理和化学合成

- 光化学合成:已经研究了5-(3-溴苯基)噻吩-2-甲醛在光化学合成过程中的应用。例如,通过卤代噻吩的辐射照射合成了噻吩-2-甲醛衍生物,突显了这类化合物在合成过程中的反应性和实用性(Antonioletti et al., 1986)。

材料化学和有机电子学

- 有机电子学的光学性质:已经探索了噻吩衍生物的光物理性质,例如4-芳基取代的噻吩-2-甲醛。这些化合物展示了作为有机发光二极管(OLEDs)材料的潜力,突显了噻吩衍生物在有机电子学和材料科学领域的适用性(Xu & Yu, 2011)。

有机合成和化学反应

- 区域选择性合成:对5-(3-溴苯基)噻吩-2-甲醛的研究包括区域选择性合成的研究。例如,一项研究详细描述了从相关溴噻吩化合物合成5-丙基-2-((三苯甲氧基)甲基)噻吩-3-甲醛的过程,展示了这类合成过程中的区域选择性(Bar, 2021)。

化学反应和转化

- 化学转化:该化合物已参与研究各种化学转化,如噻吩的Vilsmeier–Haack甲酰化反应。这一过程在有机合成领域至关重要,展示了噻吩衍生物在化学反应中的多功能性(Drewry & Scrowston, 1969)。

传感器开发和分析化学

- 金属离子的荧光传感器:已合成并评估了噻吩-2-甲醛衍生物作为荧光传感器,特别用于检测铁等金属离子。这一应用展示了这类化合物在分析化学和传感器技术中的潜力(Zhang et al., 2016)。

作用机制

Result of Action

The molecular and cellular effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .

生化分析

Biochemical Properties

5-(3-Bromophenyl)thiophene-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. The interaction between 5-(3-Bromophenyl)thiophene-2-carbaldehyde and these enzymes can lead to alterations in enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde on cellular processes are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 5-(3-Bromophenyl)thiophene-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins . Additionally, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing gene expression in a controlled manner . At high doses, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Metabolic Pathways

5-(3-Bromophenyl)thiophene-2-carbaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to changes in the levels of its metabolites .

Transport and Distribution

Within cells and tissues, 5-(3-Bromophenyl)thiophene-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, such as the endoplasmic reticulum and mitochondria . The distribution of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can also be influenced by its physicochemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 5-(3-Bromophenyl)thiophene-2-carbaldehyde is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Additionally, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

属性

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)